molecular formula C46H84N15O24P3S2 B12367251 Biotin-PEG3-CoenzymeA

Biotin-PEG3-CoenzymeA

Cat. No.: B12367251
M. Wt: 1388.3 g/mol
InChI Key: AJWBJXLVPQLQTK-GEWRIZEDSA-N
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Description

Biotin-PEG3-CoenzymeA is a non-cell-permeable substrate based on biotin with a polyethylene glycol (PEG) linker. This compound is used for biotinylation of living cells, labeling in solution, and interaction studies. It is particularly valuable in biochemical assays and research due to its ability to facilitate the attachment of biotin to various molecules, enhancing their detection and analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG3-CoenzymeA involves the conjugation of biotin to CoenzymeA through a PEG linker. The process typically includes the activation of biotin and CoenzymeA, followed by their coupling via the PEG linker. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance solubility and facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as chromatography to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG3-CoenzymeA primarily undergoes biotinylation reactions, where it attaches biotin to target molecules. This compound can also participate in substitution reactions due to the presence of reactive groups in its structure .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include DMSO, DMF, and various catalysts that facilitate the biotinylation process. The reactions are typically carried out under mild conditions to preserve the integrity of the biotin and CoenzymeA components .

Major Products Formed

The major products formed from reactions involving this compound are biotinylated molecules, which can be proteins, nucleic acids, or other biomolecules. These biotinylated products are then used in various assays and interaction studies .

Scientific Research Applications

Biotin-PEG3-CoenzymeA has a wide range of applications in scientific research:

Mechanism of Action

Biotin-PEG3-CoenzymeA exerts its effects through the biotinylation of target molecules. The PEG linker enhances the solubility and flexibility of the compound, allowing it to interact with a wide range of biomolecules. The biotin moiety binds to avidin or streptavidin with high affinity, facilitating the detection and analysis of the biotinylated molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-PEG3-CoenzymeA is unique due to its specific combination of biotin, PEG linker, and CoenzymeA. This combination provides a balance of solubility, flexibility, and functionality, making it highly effective for biotinylation and interaction studies .

Properties

Molecular Formula

C46H84N15O24P3S2

Molecular Weight

1388.3 g/mol

IUPAC Name

triazanium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-[2-[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C46H75N12O24P3S2.3H3N/c1-46(2,24-79-85(73,74)82-84(71,72)78-22-28-38(81-83(68,69)70)37(63)44(80-28)58-26-54-36-40(47)52-25-53-41(36)58)39(64)42(65)51-9-7-32(60)50-12-20-86-30-21-34(62)57(43(30)66)13-8-33(61)49-11-15-76-17-19-77-18-16-75-14-10-48-31(59)6-4-3-5-29-35-27(23-87-29)55-45(67)56-35;;;/h25-30,35,37-39,44,63-64H,3-24H2,1-2H3,(H,48,59)(H,49,61)(H,50,60)(H,51,65)(H,71,72)(H,73,74)(H2,47,52,53)(H2,55,56,67)(H2,68,69,70);3*1H3/t27-,28+,29-,30?,35-,37+,38+,39-,44+;;;/m0.../s1

InChI Key

AJWBJXLVPQLQTK-GEWRIZEDSA-N

Isomeric SMILES

CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCSC4CC(=O)N(C4=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O.[NH4+].[NH4+].[NH4+]

Canonical SMILES

CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC4CC(=O)N(C4=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O.[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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